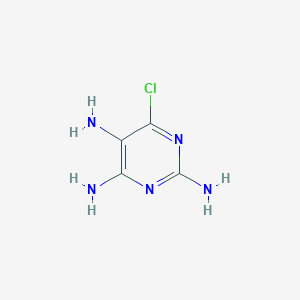

6-Chloropyrimidine-2,4,5-triamine

Übersicht

Beschreibung

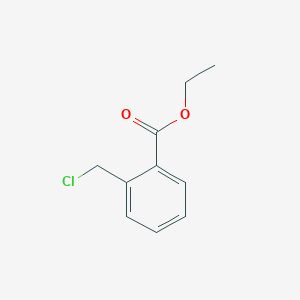

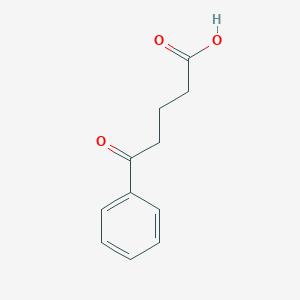

Synthesis Analysis

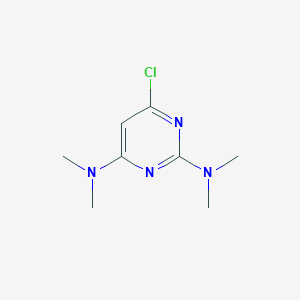

The synthesis of chloropyrimidine derivatives involves reactions with neutral nucleophiles, such as ethanolamine and diethanolamine, leading to the production of mono- and disubstituted derivatives. However, certain chlorine atoms may resist replacement due to intramolecular hydrogen bonding, affecting the synthesis's flexibility and outcomes (Delia, Stark, & Glenn, 1995).

Molecular Structure Analysis

The molecular structure of 6-chloropyrimidine derivatives has been explored through cocrystallization with other chemical compounds. This analysis reveals the importance of hydrogen and halogen bonds in stabilizing the crystal structure. The structures typically consist of chains formed by strong hydrogen bonds, with solvent molecules contributing to the overall stability (Gerhardt & Egert, 2015).

Chemical Reactions and Properties

Chemical reactions of chloropyrimidines include their interaction with various nucleophiles leading to different derivatives. The reactivity can vary significantly based on the substituents present on the pyrimidine ring and the reaction conditions. These reactions can lead to a wide range of products with diverse chemical properties, demonstrating the compound's versatility in organic synthesis (Beingessner et al., 2008).

Wissenschaftliche Forschungsanwendungen

Environmental and Biological Significance

Pyrimidine derivatives, including chlorinated versions, are significant in environmental chemistry and biology. For instance, tribromophenols, which share structural similarities with chloropyrimidines, are used as intermediates in the synthesis of flame retardants and have been studied for their environmental concentrations and toxicology (Koch & Sures, 2018). These compounds are ubiquitous in the environment due to their use in various industrial applications and their role as degradation products of more complex substances.

Applications in Sensing and Detection

Pyrimidine derivatives are employed as optical sensors due to their ability to form coordination and hydrogen bonds, making them suitable for use as sensing probes in detecting various substances (Jindal & Kaur, 2021). Their versatility and biological relevance enable the development of sophisticated sensors for environmental monitoring, medical diagnostics, and research applications.

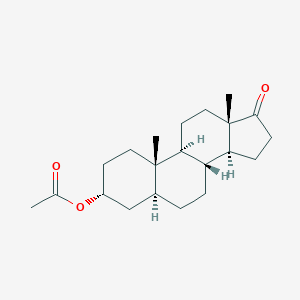

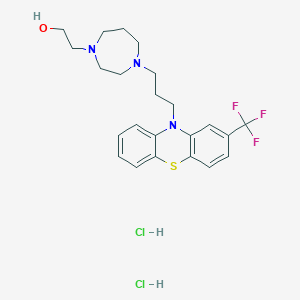

Pharmaceutical Research

In pharmaceutical research, pyrimidine derivatives have been explored for their anti-inflammatory properties and structure-activity relationships (SARs). They exhibit a range of pharmacological effects, including antioxidant, antibacterial, antiviral, and anti-inflammatory activities, making them a focus of medicinal chemistry (Rashid et al., 2021). This research underlines the potential of pyrimidine derivatives in developing new therapeutic agents.

Anti-Alzheimer's Research

The structural activity relationship (SAR)-based medicinal perspectives of pyrimidine derivatives have also been investigated for their potential as anti-Alzheimer's agents. Their non-toxic nature and ease of synthesis make them attractive candidates for drug development aimed at neurological disorders (Das et al., 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

6-chloropyrimidine-2,4,5-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClN5/c5-2-1(6)3(7)10-4(8)9-2/h6H2,(H4,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMCHNFZLERXZBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10333331 | |

| Record name | 6-chloropyrimidine-2,4,5-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloropyrimidine-2,4,5-triamine | |

CAS RN |

1194-78-1 | |

| Record name | 6-chloropyrimidine-2,4,5-triamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10333331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Difluoromethyl)thio]benzene](/img/structure/B72450.png)